molecular formula C11H8F4O2 B13349299 (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13349299
M. Wt: 248.17 g/mol
InChI Key: ZROVSFSOXUSPHD-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and target specificity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure combined with fluorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

(1R,2R)-2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8F4O2/c12-7-2-5(8-4-9(8)10(16)17)1-6(3-7)11(13,14)15/h1-3,8-9H,4H2,(H,16,17)/t8-,9+/m0/s1

InChI Key

ZROVSFSOXUSPHD-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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